molecular formula C7H9ClN2 B3242102 2-Chloro-5,6-dimethylpyridin-3-amine CAS No. 150127-27-8

2-Chloro-5,6-dimethylpyridin-3-amine

Cat. No.: B3242102
CAS No.: 150127-27-8
M. Wt: 156.61 g/mol
InChI Key: WAUIZPNNOVYVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Chloro-5,6-dimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a building block for biologically active compounds.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

“2-Chloro-5,6-dimethylpyridin-3-amine” is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5,6-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dimethylpyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide or thiolates, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used, often in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include different amine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dimethylpyridin-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridin-3-amine
  • 6-Chloro-2,5-dimethylpyridin-3-amine
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

2-Chloro-5,6-dimethylpyridin-3-amine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)10-5(4)2/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIZPNNOVYVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,6-dimethylpyridin-3-amine
Reactant of Route 2
2-Chloro-5,6-dimethylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5,6-dimethylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5,6-dimethylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5,6-dimethylpyridin-3-amine
Reactant of Route 6
2-Chloro-5,6-dimethylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.